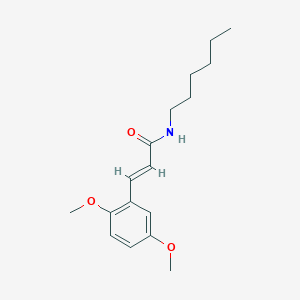

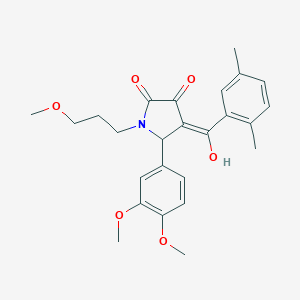

![molecular formula C11H7F4N3OS B254991 2-(4-fluorophenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B254991.png)

2-(4-fluorophenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(4-fluorophenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide (FTAA) is a compound that has gained significant interest in the scientific community due to its potential application in various fields of research. FTAA is a thiadiazole derivative that has been synthesized through a multistep process.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide is not well understood. However, it has been reported that 2-(4-fluorophenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide interacts with amyloid fibrils through hydrophobic interactions and hydrogen bonding. 2-(4-fluorophenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide has been reported to bind specifically to amyloid fibrils and not to other proteins, making it a valuable tool for the detection of amyloid-related diseases.

Biochemical and Physiological Effects:

2-(4-fluorophenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide has been reported to have low toxicity and good biocompatibility, making it a valuable tool for biological applications. 2-(4-fluorophenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide has been reported to have no significant effect on cell viability, proliferation, and apoptosis. 2-(4-fluorophenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide has also been reported to have no significant effect on the structure and function of proteins, making it a valuable tool for the detection of amyloid fibrils.

Advantages and Limitations for Lab Experiments

2-(4-fluorophenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide has several advantages for lab experiments, including high sensitivity and selectivity towards amyloid fibrils, good stability and reactivity, low toxicity, and good biocompatibility. However, 2-(4-fluorophenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide also has some limitations, including the need for a fluorescent microscope for detection, the potential for false positives due to non-specific binding, and the limited availability of 2-(4-fluorophenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide.

Future Directions

There are several future directions for the research of 2-(4-fluorophenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide. One future direction is the development of 2-(4-fluorophenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide derivatives with improved properties, such as higher sensitivity and selectivity towards amyloid fibrils, better stability and reactivity, and lower toxicity. Another future direction is the application of 2-(4-fluorophenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide in the diagnosis and treatment of amyloid-related diseases such as Alzheimer's disease. 2-(4-fluorophenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide could be used as a diagnostic tool for the early detection of amyloid-related diseases and as a therapeutic agent for the inhibition of amyloid fibril formation. Finally, 2-(4-fluorophenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide could be used as a building block for the synthesis of new compounds with potential applications in various fields of research.

Synthesis Methods

2-(4-fluorophenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide has been synthesized through a multistep process that involves the reaction of 4-fluoroaniline with thiocarbonyldiimidazole (TCDI) to obtain 4-fluorophenyl isothiocyanate. The obtained intermediate was then reacted with trifluoromethylthioacetamide to obtain 2-(4-fluorophenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide. The synthesis of 2-(4-fluorophenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide has been reported in the literature with a yield of 50%.

Scientific Research Applications

2-(4-fluorophenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide has been used in various fields of research, including biology, chemistry, and material science. In biology, 2-(4-fluorophenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide has been used as a fluorescent probe to detect amyloid fibrils. 2-(4-fluorophenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide has been reported to have high sensitivity and selectivity towards amyloid fibrils, making it a valuable tool for the detection of amyloid-related diseases such as Alzheimer's disease. In chemistry, 2-(4-fluorophenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide has been used as a building block for the synthesis of various compounds. 2-(4-fluorophenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide has been reported to have good stability and reactivity, making it a valuable building block for the synthesis of complex molecules. In material science, 2-(4-fluorophenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide has been used as a dopant for the fabrication of organic light-emitting diodes (OLEDs). 2-(4-fluorophenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide has been reported to enhance the efficiency and stability of OLEDs, making it a promising dopant for the fabrication of high-performance OLEDs.

properties

Product Name |

2-(4-fluorophenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide |

|---|---|

Molecular Formula |

C11H7F4N3OS |

Molecular Weight |

305.25 g/mol |

IUPAC Name |

2-(4-fluorophenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide |

InChI |

InChI=1S/C11H7F4N3OS/c12-7-3-1-6(2-4-7)5-8(19)16-10-18-17-9(20-10)11(13,14)15/h1-4H,5H2,(H,16,18,19) |

InChI Key |

BIWATHMFWOLJJU-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1CC(=O)NC2=NN=C(S2)C(F)(F)F)F |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)NC2=NN=C(S2)C(F)(F)F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

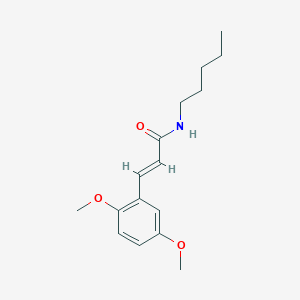

![N-allyl-N-(6-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)amine](/img/structure/B254912.png)

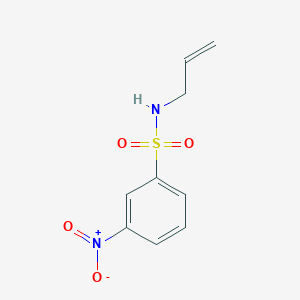

![1-[[(E)-(3-ethoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-methylthiourea](/img/structure/B254922.png)

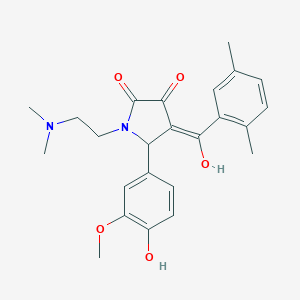

![1-[[(E)-(3-bromo-5-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-methylthiourea](/img/structure/B254924.png)

![isopropyl [(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B254925.png)

![N-[(E)-(2-nitrophenyl)methylideneamino]quinazolin-4-amine](/img/structure/B254927.png)

![[(Z)-(4,5-dimethoxy-2-nitrophenyl)methylideneamino]thiourea](/img/structure/B254928.png)

![Methyl 2-({[3-(2-thienyl)acryloyl]amino}carbothioyl)hydrazinecarboxylate](/img/structure/B254929.png)

![N,N'-[(2-fluorophenyl)methanediyl]bis(3-methylbutanamide)](/img/structure/B254931.png)

![2-(2-Furyl)-5-{4-nitrophenyl}-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B254935.png)